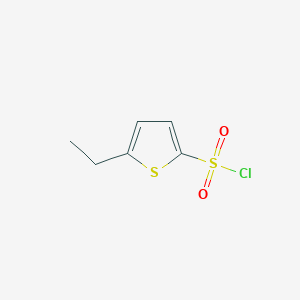

5-Ethylthiophene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylthiophene-2-sulfonyl chloride (5-ETSCl) is an organic compound that is used in a variety of synthetic organic chemistry processes. It is a versatile reagent and has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. 5-ETSCl is a sulfonyl chloride derivative of ethylthiophene, and is a white, crystalline solid with a melting point of 79-81°C. It is soluble in organic solvents such as chloroform and acetonitrile, and can be stored at room temperature.

Scientific Research Applications

Proteomics Research

5-Ethylthiophene-2-sulfonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins to study their interaction with other molecules, stability, and activity within biological systems .

Organic Synthesis

In organic chemistry, this chemical serves as a building block for synthesizing various organic compounds. Its reactivity with different organic moieties can lead to the development of novel organic materials with potential applications in pharmaceuticals and materials science .

Drug Development

The sulfonyl chloride group in 5-Ethylthiophene-2-sulfonyl chloride is reactive towards a wide range of nucleophiles, making it a valuable intermediate in the synthesis of drug molecules. It can be used to introduce sulfonyl functional groups into drug candidates, which can affect the pharmacokinetics and pharmacodynamics of these molecules .

Material Science

This compound can be used in the field of material science for the creation of new polymers or coatings. Its ability to act as a crosslinking agent can be exploited to enhance the properties of materials, such as increasing thermal stability or chemical resistance .

Analytical Chemistry

5-Ethylthiophene-2-sulfonyl chloride: can be employed as a derivatization agent in analytical chemistry. It can react with various analytes to form more volatile or detectable derivatives, which are easier to analyze using techniques like gas chromatography or mass spectrometry .

Agricultural Chemistry

In agricultural chemistry, this compound could be used to synthesize pesticides or herbicides. The thiophene ring system is known for its bioactivity, and incorporating it into agrochemicals can lead to the development of new products to protect crops from pests and diseases .

Environmental Science

The reactivity of 5-Ethylthiophene-2-sulfonyl chloride can be harnessed to create compounds that can remove pollutants from the environment. For instance, it can be used to synthesize molecules that bind to heavy metals or organic pollutants, aiding in their extraction from soil or water .

Catalysis

Lastly, this compound can be used in catalysis research. It can be a precursor to catalysts that facilitate various chemical reactions, including those that are important for energy production, such as hydrogenation or carbon-carbon bond formation .

properties

IUPAC Name |

5-ethylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRJLPLCPLOEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480872 |

Source

|

| Record name | 5-ethylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56921-00-7 |

Source

|

| Record name | 5-ethylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.